Cas no 74413-53-9 (Benzenamine,4-[(2-aminophenyl)methyl]-2,6-diethyl-)

Benzenamine,4-[(2-aminophenyl)methyl]-2,6-diethyl- structure
74413-53-9 structure
Product Name:Benzenamine,4-[(2-aminophenyl)methyl]-2,6-diethyl-
CAS No:74413-53-9
MF:C17H22N2
MW:254.369984149933
CID:569349
PubChem ID:3018506
Update Time:2025-04-19

Benzenamine,4-[(2-aminophenyl)methyl]-2,6-diethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[(2-aminophenyl)methyl]-2,6-diethyl-
    • 4-[(2-aminophenyl)methyl]-2,6-diethylaniline
    • 4-((2-Aminophenyl)methyl)-2,6-diethylaniline
    • 4-(2-aminobenzyl)-2,6-diethylaniline
    • EINECS 277-863-7
    • 74413-53-9
    • DTXSID40995941
    • SCHEMBL10805311
    • NS00059602
    • Inchi: 1S/C17H22N2/c1-3-13-9-12(10-14(4-2)17(13)19)11-15-7-5-6-8-16(15)18/h5-10H,3-4,11,18-19H2,1-2H3
    • InChI Key: CBPLYPLUCJVOSE-UHFFFAOYSA-N
    • SMILES: NC1C(CC)=CC(=CC=1CC)CC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 254.178
  • Monoisotopic Mass: 254.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.064
  • Boiling Point: 423.9°C at 760 mmHg
  • Flash Point: 251.7°C
  • Refractive Index: 1.612
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